Product packaging for 2',3',5'-Tri-O-acetylinosine(Cat. No.:CAS No. 3181-38-2)

2',3',5'-Tri-O-acetylinosine

Cat. No.: B1139654
CAS No.: 3181-38-2
M. Wt: 394.34
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Description

Overview of Nucleoside Acetylation in Organic Synthesis and Chemical Biology Research

Nucleoside analogues are a cornerstone of the pharmaceutical industry, with numerous antiviral and anticancer drugs derived from the structural modification of nucleoside scaffolds. nih.gov In the synthesis and modification of these vital compounds, the protection of hydroxyl groups is a critical step, and acyl groups, particularly the acetyl group, are instrumental. nih.gov Acetylation, the process of introducing an acetyl functional group, is a widely used strategy for protecting the hydroxyl groups on the sugar portion of nucleosides. nih.govthieme-connect.com This temporary modification prevents unwanted reactions at these sites, allowing for specific chemical transformations elsewhere on the molecule. ucl.ac.uk

The use of acetylated nucleosides is advantageous because non-acetylated bioactive nucleosides can be susceptible to the cleavage of the glycosidic bond by enzymes like nucleoside phosphorylase, which diminishes their biological activity. thieme-connect.com Acetylated derivatives, however, are more resistant to such enzymatic degradation. thieme-connect.com Standard acetylation procedures often involve the use of acetic anhydride (B1165640) or acetyl chloride in solvents like pyridine. ucl.ac.ukgoogle.com More environmentally friendly methods using acetic anhydride in reusable acetic acid have also been developed, proving effective for large-scale synthesis. researchgate.net The selective removal of these acetyl groups (deacetylation) is also a significant area of research, as it allows for the preparation of partially substituted nucleoside intermediates. nih.gov

The Role of Acetylated Nucleosides as Key Intermediates in Biosynthetic Pathways and Chemical Derivatization

Acetylated nucleosides, such as 2',3',5'-Tri-O-acetylinosine, serve as pivotal intermediates in the synthesis of a variety of other nucleoside derivatives. chemicalbook.comlookchem.com Their enhanced solubility in organic solvents, compared to their non-acetylated counterparts, facilitates a broader range of chemical reactions. ucl.ac.uk

A significant application of acetylated nucleosides is in "transnucleosidation" reactions. This process involves the cleavage of the nucleoside bond in an acetylated purine (B94841) nucleoside to form a tri-O-acetyl-D-ribofuranosyl halide. oup.comoup.com This reactive intermediate can then be condensed with a different nucleobase to create a new nucleoside. oup.com For example, this compound can be used to synthesize other nucleosides like 6-substituted purine ribosides. chemicalbook.comlookchem.com

Furthermore, the acetyl groups can function as prodrug motifs. A prodrug is an inactive compound that is converted into an active drug within the body. In the case of acetylated nucleosides, the acetyl groups can be hydrolyzed in vivo to release the active nucleoside analogue. vulcanchem.com This strategy can improve the bioavailability and therapeutic efficacy of the parent drug.

Structural Context of this compound within the Inosine (B1671953) Nucleoside Family

Inosine is a purine nucleoside composed of a hypoxanthine (B114508) base attached to a ribose sugar ring via a β-N9-glycosidic bond. drugbank.comwikipedia.org It is a naturally occurring compound found in transfer RNAs (tRNAs) and plays a role in purine metabolism. wikipedia.org

This compound is a derivative of inosine where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar have been replaced by acetyl groups. This structural modification significantly alters the physical and chemical properties of the molecule.

PropertyInosineThis compound
Molecular Formula C10H12N4O5C16H18N4O8
Molecular Weight 268.23 g/mol 394.34 g/mol
Structure Hypoxanthine + RiboseHypoxanthine + 2',3',5'-Tri-O-acetyl-ribose
Solubility Sparingly soluble in waterSoluble in organic solvents like ethanol (B145695) and chloroform (B151607). nih.gov Sparingly soluble in water. lookchem.com

The acetylation of the ribose hydroxyls makes this compound a more lipophilic molecule than inosine, which contributes to its increased solubility in organic solvents and its utility in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆H₁₈N₄O₈ B1139654 2',3',5'-Tri-O-acetylinosine CAS No. 3181-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQTFDQPJQUJM-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309735
Record name 2′,3′,5′-Tri-O-acetylinosine
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Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3181-38-2
Record name 2′,3′,5′-Tri-O-acetylinosine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine 2',3',5'-triacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′,5′-Tri-O-acetylinosine
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Record name Inosine 2',3',5'-triacetate
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Synthetic Methodologies and Chemical Transformations of 2 ,3 ,5 Tri O Acetylinosine

Strategies for O-Acetylation of Inosine (B1671953) to Yield 2',3',5'-Tri-O-acetylinosine

Catalytic Acetylation Approaches

Several catalytic systems have been developed to promote the efficient acetylation of inosine. These methods aim to enhance the reaction rate and yield while minimizing side products.

Acetic Anhydride (B1165640)/Acetic Acid Systems: A practical and efficient method for the acetylation of nucleosides, including inosine, involves the use of acetic anhydride in acetic acid. researchgate.netresearchgate.net This system serves a dual role, with acetic anhydride acting as the acetylating agent and acetic acid as a reusable solvent. researchgate.netresearchgate.net This approach is advantageous for its simplicity and applicability to large-scale synthesis. researchgate.netresearchgate.net The reaction proceeds efficiently without the need for a traditional catalyst, which can sometimes complicate purification processes. researchgate.net

N,N-Dimethylaminopyridine (DMAP) Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acetylation reactions. researchgate.net It operates by reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate. nih.gov This intermediate is then readily attacked by the hydroxyl groups of inosine, leading to the formation of the acetylated product. The use of DMAP significantly accelerates the reaction rate. researchgate.net A common procedure involves treating a suspension of inosine with acetic anhydride and a catalytic amount of DMAP in a suitable solvent like acetonitrile, often in the presence of a base such as triethylamine to neutralize the acetic acid byproduct. chemicalbook.com

Boric Acid Catalysis: While boric acid is more commonly associated with the cleavage of the glycosidic bond in this compound to produce 1,2,3,5-tetraacetyl-β-d-ribose, its direct role as a catalyst for the acetylation of inosine is less documented in the provided search results. researchgate.net It is primarily mentioned as a catalyst for a subsequent transformation of the acetylated product. researchgate.net

Optimization of Solvent Systems and Reaction Conditions for Inosine Acetylation

The choice of solvent and reaction conditions plays a critical role in the outcome of the inosine acetylation. Optimization of these parameters is essential for achieving high yields and purity of this compound.

In the acetic anhydride/acetic acid system, the ratio of the two components and the reaction temperature are key variables. researchgate.net Studies have shown that varying the concentration of acetic anhydride in acetic acid and adjusting the temperature can significantly impact the reaction's efficiency. researchgate.net For instance, a high yield of this compound can be obtained at a temperature of 80°C with a reaction time of 6 hours. researchgate.net An advantage of this solvent system is its reusability, which has been demonstrated for at least four cycles without a significant drop in yield, making the process more cost-effective and environmentally friendly. researchgate.net

For DMAP-catalyzed acetylations, a common solvent is acetonitrile. chemicalbook.com The reaction is typically conducted at room temperature. The use of triethylamine as a base is crucial for scavenging the generated acetic acid. chemicalbook.com The reaction is generally rapid, often completing within an hour. chemicalbook.com

Below is a table summarizing the optimization of reaction conditions for the acetylation of inosine using an acetic anhydride/acetic acid solvent system. researchgate.net

EntryTemperature (°C)Acetic Anhydride Content of Acetic Anhydride/Acetic AcidTime (h)Yield (%)
12571%1220
24071%1245
36071%885
48071%691
510071%690
68041%690
78029%680
88014%662

Large-Scale Preparative Synthesis Methodologies for this compound

The demand for this compound as a versatile intermediate necessitates the development of methodologies suitable for large-scale production. The acetylation of inosine using the acetic anhydride/acetic acid system has been successfully scaled up to produce 200 grams of the desired product with high efficiency. researchgate.netresearchgate.net This demonstrates the practicality and robustness of this method for industrial applications.

Another reported large-scale synthesis involves the use of acetic anhydride with a catalytic amount of DMAP in acetonitrile, yielding 12.1 grams (82% yield) of triacetoxyinosine from 10 grams of inosine. chemicalbook.com These examples highlight the feasibility of producing significant quantities of this compound to meet research and development needs.

Regioselective Deacetylation Strategies for O-Acetyl Protective Groups in Inosine Derivatives

While peracetylation is a crucial step for protecting all hydroxyl groups, the subsequent selective removal of these acetyl groups is equally important for synthesizing partially protected inosine analogs. These partially protected intermediates are valuable for further site-specific modifications.

Triethylamine-Catalyzed Methanolysis in Aqueous Media for Selective Deacetylation

A simple, rapid, and efficient method for the deacetylation of acetylated ribonucleosides involves triethylamine-catalyzed methanolysis in an aqueous medium. researchgate.net This method allows for the removal of the O-acetyl protecting groups to yield the unprotected nucleoside. researchgate.net The use of microwave irradiation can significantly accelerate the deprotection process, leading to high yields of the desired product under mild conditions. researchgate.net This technique is particularly useful for the complete deprotection of the sugar moiety. researchgate.net

Methodologies for Production of Partially Protected Inosine Analogs

The synthesis of partially protected inosine analogs requires regioselective deacetylation, a process that can be challenging due to the similar reactivity of the 2', 3', and 5'-hydroxyl groups. While the provided search results extensively cover the complete acetylation and deacetylation, specific methodologies for producing partially protected inosine analogs through regioselective deacetylation are not explicitly detailed. However, the general principles of regioselective deacetylation in nucleosides are relevant. nih.gov Such selectivity can often be achieved by using enzymatic methods or by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the deprotecting agent. For other nucleosides, like adenosine (B11128), methods for selective N-deacetylation have been developed, which allow for the preparation of compounds like N6-acetyl-2',3',5'-tri-O-acetyladenosine. researchgate.net This suggests that similar strategies could potentially be adapted for the regioselective de-O-acetylation of this compound to yield valuable, partially protected synthetic intermediates. researchgate.net

This compound as a Precursor in Complex Nucleoside and Nucleotide Analog Synthesis

This compound serves as a versatile and pivotal intermediate in the synthesis of a wide array of complex nucleoside and nucleotide analogs. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar protect the hydroxyl functionalities, allowing for selective modifications to be made to the purine (B94841) base. This protected form of inosine is readily prepared and can be subjected to various chemical transformations to introduce diverse functional groups at different positions of the purine ring, ultimately leading to the generation of novel compounds with potential biological and therapeutic significance.

Synthesis of 6-Substituted Purine Ribosides Utilizing this compound

A primary application of this compound is as a precursor for the synthesis of 6-substituted purine ribosides. chemicalbook.com The 6-hydroxyl group of the inosine moiety can be converted into a good leaving group, most commonly a chloro group, which can then be displaced by a variety of nucleophiles.

The conversion of this compound to 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine is a key step. This transformation is typically achieved by treating the acetylated inosine with a chlorinating agent such as phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. wikipedia.orgmdpi.com The resulting 6-chloro derivative is highly reactive towards nucleophilic substitution.

This reactivity allows for the introduction of a wide range of substituents at the 6-position, including amino, alkoxy, and thioalkoxy groups. For instance, reaction with various amines leads to the formation of N⁶-substituted adenosine analogs, a class of compounds with significant biological activities. nih.gov Similarly, treatment with alkoxides or thiolates yields 6-alkoxy or 6-thioalkoxy purine ribosides, respectively. This synthetic strategy provides a straightforward and efficient route to a diverse library of 6-substituted purine nucleosides.

Table 1: Synthesis of 6-Substituted Purine Ribosides from this compound
Starting MaterialReagentIntermediateNucleophileFinal Product
This compoundPOCl₃, N,N-dimethylaniline9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurineAmine (R-NH₂)N⁶-Substituted 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)adenine
This compoundPOCl₃, N,N-dimethylaniline9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurineAlkoxide (R-O⁻)6-Alkoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
This compoundPOCl₃, N,N-dimethylaniline9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurineThiolate (R-S⁻)6-Thioalkoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

Derivatization to 2-Substituted Adenosine Analogs via Haloinosine Intermediates

While direct halogenation at the 2-position of this compound is challenging, a common strategy to access 2-substituted adenosine analogs involves starting from a related purine nucleoside, such as guanosine (B1672433). The synthesis of 2-amino-6-chloropurine riboside from acetylated guanosine, followed by a deamination-halogenation reaction, yields a 2,6-dichloropurine riboside intermediate. nih.gov This dichloro compound exhibits differential reactivity at the 2- and 6-positions, allowing for selective substitution.

The 6-chloro group is more susceptible to nucleophilic attack than the 2-chloro group. nih.gov This allows for the selective displacement of the 6-chloro group with an amine to form a 2-chloro-N⁶-substituted adenosine analog. Subsequent substitution at the 2-position can then be achieved, or the 2-chloro group can be retained or removed as desired. This multi-step process, starting from a readily available purine nucleoside, provides access to a variety of 2-substituted adenosine analogs.

Formation of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine from Inosine 1-N-Oxide

An alternative route to di-substituted purine nucleosides involves the use of inosine 1-N-oxide. While not a direct transformation of this compound, this method highlights another pathway to valuable intermediates. The N-oxide functionality alters the reactivity of the purine ring, facilitating substitutions that are otherwise difficult to achieve. The synthesis of 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine from guanosine, a closely related nucleoside, involves acetylation followed by reaction with phosphoryl chloride and N,N-diethylaniline to yield the 2-amino-6-chloro compound. nih.gov A subsequent radical deamination-halogenation reaction in the presence of n-pentyl nitrite and a halogen source like carbon tetrachloride can then introduce the second chloro group at the 2-position, affording the 2,6-dichloro intermediate. nih.gov

Chemical Incorporation into Oligoribonucleotides for RNA Synthesis and Analog Preparation

Inosine is a naturally occurring modified nucleoside found in RNA, where it plays a crucial role in the proper translation of the genetic code. wikipedia.org The chemical synthesis of RNA and its analogs often requires the incorporation of modified nucleosides like inosine. For solid-phase oligoribonucleotide synthesis, protected nucleoside phosphoramidites are the key building blocks.

This compound can be converted into the corresponding 5'-O-DMT-2'-O-TBDMS-inosine-3'-O-phosphoramidite. The bulky tert-butyldimethylsilyl (TBS) group at the 2'-hydroxyl position is essential to prevent side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages during RNA synthesis. atdbio.com The synthesis of these phosphoramidite (B1245037) monomers involves a multi-step process of selective protection and phosphitylation. Once prepared, the inosine phosphoramidite can be incorporated at specific sites within a synthetic RNA sequence using an automated solid-phase synthesizer. Following the synthesis, deprotection steps remove the protecting groups from the sugar, base, and phosphate backbone to yield the final oligoribonucleotide containing the inosine modification. atdbio.com This methodology is critical for studying the structure and function of RNA molecules containing inosine. acs.org

Synthesis of Other Biologically Relevant Nucleoside Derivatives (e.g., 8-Substituted Inosines, AICAR Derivatives)

The versatility of this compound extends to the synthesis of other biologically important nucleoside derivatives, including those with substitutions at the 8-position of the purine ring and analogs of 5-aminoimidazole-4-carboxamide riboside (AICAR).

For the synthesis of 8-substituted inosines, direct electrophilic substitution at the C8 position of the purine ring can be challenging. However, multi-step synthetic routes can be employed. For example, starting from a suitable precursor, it is possible to introduce a bromo group at the 8-position. This 8-bromo intermediate can then undergo palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov

The synthesis of AICAR derivatives, which are important metabolic regulators, can also be achieved from purine nucleoside precursors. nih.gov One strategy involves the degradation of the purine ring of a suitably modified inosine derivative. mdpi.com This typically involves the introduction of a strong electron-withdrawing group at the N1 position of the purine ring, which facilitates the cleavage of the pyrimidine portion of the purine system upon treatment with a nucleophile like an amine, yielding the desired AICAR analog. mdpi.com

Table 2: Examples of Other Biologically Relevant Nucleoside Derivatives from Purine Precursors
Target DerivativeGeneral Synthetic StrategyKey IntermediateReference Moiety
8-Substituted InosinesIntroduction of a leaving group at C8 followed by cross-coupling reactions.8-Bromo-2',3',5'-tri-O-acetylinosineInosine
AICAR DerivativesPurine ring degradation of a modified inosine precursor.N1-(2,4-dinitrophenyl)-inosine derivativeAICAR

Investigation of Bond Cleavage Reactions Involving this compound

The acetyl protecting groups on the ribose moiety of this compound are designed to be stable under a variety of reaction conditions but readily cleavable when desired. The most common bond cleavage reaction involving this compound is the de-O-acetylation to regenerate the parent nucleoside, inosine. This is a crucial step in multi-step syntheses where the hydroxyl groups needed to be protected.

The Zemplén deacetylation is a widely used method for this purpose. nih.gov It involves treating the acetylated nucleoside with a catalytic amount of sodium methoxide in methanol. nih.gov This transesterification reaction is typically rapid and clean, proceeding under mild conditions to afford the deprotected nucleoside in high yield. Other basic conditions, such as treatment with ammonia in methanol, can also be employed to remove the acetyl groups. researchgate.net

In addition to the cleavage of the acetyl groups, the N-glycosidic bond linking the purine base to the ribose sugar can also be cleaved under certain conditions. For instance, treatment of a related acetylated adenosine derivative with concentrated hydrochloric acid in ethanol (B145695) at reflux has been shown to result in the hydrolysis of the glycosidic bond, liberating the free purine base. mdpi.com This type of reaction is generally less common in synthetic strategies unless the goal is to isolate the modified purine base.

Mechanisms of Glycosidic Bond Cleavage in Acetylated Purine Nucleosides

The cleavage of the N-glycosidic bond in purine nucleosides, including acetylated derivatives like this compound, is a critical reaction in nucleoside chemistry. This process is most commonly facilitated by acid catalysis. The stability of the N-glycosidic bond in purine nucleosides is notably less than that in pyrimidine nucleosides, making them more susceptible to hydrolysis. ttu.ee

The generally accepted mechanism for the acid-catalyzed hydrolysis of the N-glycosidic bond in purine nucleosides involves the initial protonation of the heterocyclic base. ttu.ee For purine nucleosides, this protonation is believed to occur at the N7 position of the imidazole ring, which is a site of high electron density. ttu.ee This protonation step is the rate-determining step of the reaction. The resulting positive charge on the purine base weakens the C-N glycosidic bond, facilitating its cleavage. This process is thought to proceed through a unimolecular mechanism (SN1-like), where the base detaches from the carbohydrate moiety. ttu.eekhanacademy.org The presence of electron-withdrawing acetyl groups on the ribose moiety can influence the stability of the glycosidic bond.

The cleavage of the N-glycosidic bond results in the formation of a ribofuranosyl cation intermediate and the free purine base. This carbocation is stabilized by the participation of the adjacent acetyl group at the C2' position, forming an acetoxonium ion. This intermediate can then react with various nucleophiles. The entire process is understood to occur without the opening of the furanose ring. ttu.ee

Cleavage Reactions and Formation of Ribofuranosyl Halogenoses

A significant application of glycosidic bond cleavage in acetylated purine nucleosides is the synthesis of glycosyl halides, specifically ribofuranosyl halogenoses. These halogenated sugars are valuable precursors for the synthesis of other nucleosides through glycosylation reactions.

The reaction of this compound with acetyl halides, such as acetyl chloride or acetyl bromide, effectively cleaves the glycosidic bond. nih.gov For instance, treating an acetylated purine nucleoside with acetyl bromide can lead to the quantitative cleavage of the nucleoside bond. nih.gov This reaction yields the corresponding tri-O-acetyl-D-ribofuranosyl halide and the free purine base, hypoxanthine (B114508) in the case of inosine derivatives. nih.gov

A typical procedure involves the reaction of the acetylated nucleoside with acetyl chloride or acetyl bromide, which serves as both the reagent and the solvent in some cases. The reaction of inosine with acetyl chloride over an extended period (7 days) results in the formation of hypoxanthine and triacetylribofuranosyl chloride. nih.gov A more efficient cleavage is observed with acetyl bromide, which can quantitatively cleave the glycosidic bond in purine nucleosides in a much shorter time (e.g., 4 hours at 20°C) to produce tri-O-acetyl-D-ribofuranosyl bromide. nih.gov This ribofuranosyl bromide is a key intermediate for the synthesis of various β-anomers of nucleosides. nih.gov

The table below summarizes the outcomes of cleavage reactions on inosine and its acetylated form.

Starting MaterialReagentsProductsYieldReference
Inosine (I)Acetic anhydride, acetyl chloride, acetic acidAcetylated inosine (III) and Hypoxanthine75% (III), 19% (Hypoxanthine) nih.gov
Inosine (I)Acetyl chloride (7 days)Hypoxanthine and Tetraacetylribofuranose (from triacetylribofuranosyl chloride IV)95% (Hypoxanthine), 47% (Tetraacetylribofuranose) nih.gov
Acetylated purine nucleosideAcetyl bromide (4 h, 20°C)Tri-O-acetyl-D-ribofuranosyl bromide (X)Quantitative nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for 2 ,3 ,5 Tri O Acetylinosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2',3',5'-Tri-O-acetylinosine, providing detailed information about the carbon skeleton and the spatial arrangement of protons within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and integrity of the acetyl and ribose groups in this compound. The spectrum exhibits characteristic signals that correspond to the protons of the three acetyl groups and the protons of the ribose sugar moiety.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the acetyl groups (-COCH₃) appear as distinct singlets. One singlet, integrating to three protons, can be observed around 7.88 ppm, while a second singlet, integrating to six protons, is found near 7.35 ppm. cnu.edu.tw These sharp singlets are indicative of the magnetically equivalent protons of the methyl groups in the acetyl esters.

The protons of the ribose moiety display more complex splitting patterns due to spin-spin coupling with neighboring protons. A broad singlet corresponding to the N-H proton of the purine (B94841) ring can be seen at approximately 7.20 ppm. cnu.edu.tw The anomeric proton (H-1') of the ribose ring, which is adjacent to the purine base, typically appears as a triplet at around 4.37 ppm with a coupling constant (J) of 5 Hz. cnu.edu.tw The remaining ribose protons, including the C5'-H₂ protons and the other protons on the sugar ring, resonate in the region of 5.56 ppm as a singlet integrating to three protons. cnu.edu.tw The protons on the purine base itself, H-2 and H-8, are observed as singlets at approximately 1.89 ppm and 1.68 ppm, respectively. cnu.edu.tw

Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Chemical Shift (ppm) Multiplicity Integration
Acetyl (-COCH₃)7.88Singlet3H
Acetyl (-COCH₃)7.35Singlet6H
N-H (Purine)7.20Broad Singlet1H
Ribose Protons (C5'-H₂, etc.)5.56Singlet3H
H-1' (Ribose)4.37Triplet (J=5Hz)1H
H-2 (Purine)1.89Singlet1H
H-8 (Purine)1.68Singlet1H

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous confirmation of the ribose backbone and the purine nucleobase. savemyexams.com

The carbonyl carbons of the three acetyl groups are typically observed in the downfield region of the spectrum, around 165-180 ppm. oregonstate.eduudel.edu The carbons of the purine ring resonate in the aromatic region, generally between 125 and 150 ppm. libretexts.org The carbons of the ribose moiety appear in the intermediate region of the spectrum. For instance, the anomeric carbon (C-1') is typically found around 80-90 ppm, while the other ribose carbons (C-2', C-3', C-4', and C-5') resonate at slightly different chemical shifts within the 60-80 ppm range. oregonstate.edu The methyl carbons of the acetyl groups are found in the most upfield region, typically between 20 and 30 ppm. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺. nih.govgoogleapis.com

The theoretical exact mass of this compound (C₁₆H₁₈N₄O₈) is 394.11 g/mol , and its molecular weight is 394.34 g/mol . medkoo.comscbt.com In a high-resolution mass spectrum (HRMS), the measured mass of the protonated molecule can be determined with high accuracy, often to four decimal places, which serves as a stringent confirmation of the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum provides further structural verification, as the molecule breaks apart in a predictable manner, yielding fragments corresponding to the loss of acetyl groups or cleavage of the glycosidic bond.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.nettorontech.com This technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. torontech.comekb.eg

In the synthesis of this compound from inosine (B1671953), HPLC can be used to track the disappearance of the starting material and the appearance of the product over time. nih.gov For instance, using a reverse-phase column like a Supelcosil LC-18-T, the retention time of the more polar inosine is significantly shorter than that of the less polar product, this compound. nih.gov In one reported method, the retention time for the inosine substrate was 2.9 minutes, while the triacetylated product eluted at 27 minutes. nih.gov This clear separation allows for the quantitative determination of the reaction's conversion and the purity of the final product. frontiersin.org The purity is typically determined by integrating the peak area of the desired compound and expressing it as a percentage of the total peak area in the chromatogram. torontech.com

Thin Layer Chromatography (TLC) in Synthetic Pathway Surveillance

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, including the synthesis of this compound. libretexts.orgictsl.net It operates on the same principle of separation as HPLC but uses a thin layer of adsorbent material (like silica (B1680970) gel) coated on a plate as the stationary phase. libretexts.orgtutorchase.com

During a synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate, which is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in distinct spots. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. libretexts.org For example, in a chloroform-methanol solvent system (e.g., 9:1 v/v), the less polar this compound will have a higher Rf value compared to the more polar inosine starting material. researchgate.net By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can quickly assess the progress of the reaction. ucl.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and can provide insights into its conformational features. libretexts.org The IR spectrum shows absorption bands at specific frequencies that correspond to the vibrational modes of different chemical bonds. libretexts.org

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the carbonyl groups of the acetyl esters. A characteristic ester C=O stretching vibration is typically observed around 1740 cm⁻¹. cnu.edu.tw Additionally, an amide C=O stretching vibration from the purine ring is present at approximately 1680 cm⁻¹. cnu.edu.tw The presence of these strong carbonyl bands, coupled with the absence of a broad O-H stretching band (which would be present in the starting material, inosine, around 3300 cm⁻¹), confirms the successful acetylation of the hydroxyl groups of the ribose moiety. nist.gov

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Frequency (cm⁻¹)
Ester C=OStretching~1740
Amide C=O (Purine)Stretching~1680

Computational and Theoretical Approaches in the Study of Inosine and Its Derivatives

Molecular Dynamics Simulations and Conformational Analysis of Inosine (B1671953) and its Methyl Derivatives

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.govmdpi.com For inosine derivatives such as 2',3',5'-Tri-O-acetylinosine, MD simulations can provide detailed information about their conformational flexibility, which is crucial for understanding their biological activity. These simulations have become a standard tool for investigating biomolecules, allowing for the study of large and complex systems with increasingly realistic boundary conditions and longer sampling times. nih.gov

Conformational analysis, often performed in conjunction with MD simulations, focuses on identifying the preferred three-dimensional arrangements of a molecule. The conformation of a nucleoside derivative is critical as it dictates how the molecule can interact with biological targets like enzymes and receptors. nih.gov Studies on related nucleosides have shown that the nature of substituents on the base ring significantly influences the favored glycosyl conformation and hydrogen bonding patterns between the base and the sugar moiety. nih.gov For instance, in the absence of certain hydrogen bonds, some nucleosides exhibit nearly free rotation around the glycosyl bond, leading to a dynamic equilibrium between different conformations. nih.gov This flexibility is a key factor in their biological function.

Development and Refinement of Force Field Parameters for Inosine and its Derivatives

Accurate molecular dynamics simulations are heavily reliant on the quality of the force field parameters used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For novel or modified molecules like this compound, existing force field parameters may not be adequate, necessitating the development and refinement of new ones.

The process of parameterization involves determining values for bond lengths, bond angles, torsional angles, and non-bonded interactions that accurately reproduce experimental data or high-level quantum mechanical calculations. nih.gov Various force fields, such as AMBER, CHARMM, and GROMOS, are commonly used for biomolecular simulations. wustl.eduarxiv.org Web-based tools and servers have been developed to generate compatible parameters for complex organic molecules, facilitating their study through MD simulations. chemrxiv.org

The refinement process often involves comparing the results of simulations using the new parameters against benchmark data, such as quantum mechanics calculations of conformational energies. nih.gov For example, the relative energies of different conformers can be calculated and compared to ensure the force field accurately represents the molecule's potential energy surface. nih.gov The development of robust force field parameters for this compound is a critical step to enable reliable computational studies of its dynamics and interactions.

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Molecular Properties

Quantum chemical calculations offer a powerful means to investigate the electronic structure, reactivity, and properties of molecules from first principles. unipd.it These methods, such as density functional theory (DFT), are instrumental in elucidating reaction mechanisms and predicting molecular properties for compounds like this compound. rsc.orgnrel.gov

By calculating the energies of reactants, transition states, and products, quantum chemistry can map out the entire energy profile of a chemical reaction. rsc.org This information is invaluable for understanding how reactions proceed and for designing more efficient synthetic routes. For instance, modified Appel reactions have been used to introduce substituents at the C6 position of this compound. acs.org Quantum chemical calculations could be employed to study the mechanism of such reactions in detail.

Furthermore, these calculations can predict a wide range of molecular properties, including:

Optimized Geometries: Determining the most stable 3D structure of the molecule. arxiv.org

Thermodynamic Properties: Calculating quantities like enthalpy, entropy, and Gibbs free energy. researchgate.net

Electronic Properties: Investigating the distribution of electrons, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. imist.ma

The table below summarizes some computationally predicted properties for this compound.

PropertyValueSource
Topological Polar Surface Area (TPSA)151.7 Ų chemscene.com
LogP-0.5565 chemscene.com
Hydrogen Bond Acceptors11 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Rotatable Bonds5 chemscene.com
Molecular Weight394.34 g/mol chemscene.comscbt.com
Molecular FormulaC₁₆H₁₈N₄O₈ chemscene.comscbt.com

These calculated properties provide a foundational understanding of the physicochemical characteristics of this compound, guiding experimental work and the development of new applications.

Ligand-Protein Recognition Studies and Rational Design of Inosine Analogues

Understanding how a ligand like this compound recognizes and binds to a protein target is fundamental for drug design and development. mdpi.com Computational methods, particularly molecular docking and molecular dynamics simulations, are central to studying these recognition processes. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. archivesofmedicalscience.com This information is crucial for understanding the basis of molecular recognition. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to identify key residues involved in the interaction.

The knowledge gained from these studies is then used in the rational design of new inosine analogues. molaid.com By understanding the structure-activity relationships (SAR), researchers can make targeted modifications to the lead compound to improve its binding affinity, selectivity, or other desirable properties. For example, computational modeling might suggest that replacing an acetyl group with a different functional group could enhance the interaction with a specific protein target. vulcanchem.com This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery. core.ac.uk

Future Directions and Emerging Research Avenues for 2 ,3 ,5 Tri O Acetylinosine

Exploration of Novel and Sustainable Synthetic Pathways and Derivatization Methodologies

The conventional synthesis of 2',3',5'-Tri-O-acetylinosine typically involves the acylation of inosine (B1671953) using acetic anhydride (B1165640) in the presence of a base. While effective, there is a growing emphasis on developing more sustainable and efficient synthetic strategies.

Future research in this area is likely to focus on several key innovations:

Green Chemistry Approaches: The use of ionic liquids and deep eutectic solvents as greener alternatives to conventional organic solvents is a promising avenue for the acetylation of nucleosides. thieme-connect.de These solvents can offer improved reaction rates and easier product isolation. Additionally, catalyst-free methods for nucleoside synthesis are being explored to create a more environmentally friendly process. mdpi.com

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. mdpi.com The enzymatic synthesis of this compound, potentially using lipases for regioselective acetylation, could provide high yields under mild reaction conditions. Chemoenzymatic strategies, combining the strengths of both chemical and biological catalysts, can streamline the synthesis of complex nucleoside derivatives. mdpi.com

Mechanochemistry: The use of mechanical force to drive chemical reactions, known as mechanochemistry, is emerging as a powerful tool for solvent-free synthesis. qub.ac.ukresearchgate.net Exploring the mechanochemical synthesis of this compound could lead to a reduction in solvent waste and potentially offer different reaction selectivities. qub.ac.ukresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis and derivatization of this compound could enable more efficient and reproducible production of this important intermediate and its derivatives.

Innovative derivatization methodologies will also be a key focus. The acetyl groups of this compound can be selectively removed, allowing for regioselective modification of the ribose sugar. This opens up possibilities for creating a diverse library of inosine analogs with unique biological properties.

Synthetic ApproachKey AdvantagesPotential for this compound
Green Chemistry Reduced environmental impact, use of renewable resources.Synthesis using ionic liquids or catalyst-free systems. thieme-connect.demdpi.com
Enzymatic Synthesis High specificity, mild reaction conditions, environmentally friendly.Regioselective acetylation and deacetylation. mdpi.com
Mechanochemistry Solvent-free or low-solvent reactions, novel reactivity.Efficient and sustainable production. qub.ac.ukresearchgate.net
Flow Chemistry Improved safety, scalability, and process control.Continuous and reproducible synthesis and derivatization.

Advanced Structural and Biophysical Characterization of Modified RNA Containing this compound-derived Units

The incorporation of modified nucleosides into RNA is a critical area of research, as these modifications can significantly impact RNA structure, stability, and function. While this compound itself is not typically incorporated directly into RNA due to the acetyl protecting groups, its deprotected form, inosine, is a common RNA modification. Future research can leverage this compound as a precursor to synthesize inosine-modified RNA strands for detailed biophysical analysis.

Emerging research in this domain will likely involve:

High-Resolution Structural Studies: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level insights into the structural consequences of incorporating inosine into RNA duplexes and more complex RNA folds. doudnalab.orgescholarship.org Understanding how inosine alters the local and global architecture of RNA is crucial for elucidating its biological roles. nih.gov

Mass Spectrometry: Mass spectrometry-based techniques are invaluable for identifying and quantifying RNA modifications. escholarship.org These methods can be used to analyze the incorporation and stability of inosine within cellular RNA.

Thermodynamic and Kinetic Analyses: Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the thermodynamic and kinetic parameters of RNA-protein and RNA-RNA interactions involving inosine-modified RNA. This can shed light on how inosine modulates the binding affinities and specificities of these interactions.

The insights gained from these studies will be instrumental in understanding the functional implications of inosine in biological processes such as translation, splicing, and RNA interference.

Deeper Mechanistic Elucidation of Biological Activities and Identification of Molecular Targets

While this compound is primarily a synthetic intermediate, its potential as a prodrug for inosine or other inosine analogs warrants further investigation. The acetyl groups could enhance cell permeability, allowing for more efficient delivery of the active compound into cells, where endogenous esterases would then cleave the acetyl groups to release the active nucleoside.

Future research directions include:

Prodrug Strategies: Investigating the cellular uptake and metabolic fate of this compound is a critical first step. Studies could explore its conversion to inosine and subsequent effects on cellular processes.

Identification of Molecular Targets: If this compound or its metabolites exhibit biological activity, identifying their molecular targets will be paramount. Label-free target identification methods, such as cellular thermal shift assays (CETSA) and affinity purification-mass spectrometry, can be employed to identify proteins that directly interact with the compound. nih.gov

Molecular Modeling and Simulation: Computational approaches can be used to predict potential binding partners and to understand the molecular basis of any observed biological activity. Docking studies can help to visualize how this compound or its derivatives might interact with the active sites of enzymes or the binding pockets of receptors.

Development of this compound-derived Probes for Chemical Biology Research

Chemical probes are essential tools for studying biological processes in their native context. The chemical structure of this compound provides a versatile scaffold for the development of such probes.

Future research in this area could focus on:

Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule could enable the visualization of its uptake and subcellular localization in living cells.

Biotinylated Probes for Affinity Purification: The synthesis of a biotin-conjugated derivative of this compound would allow for the isolation and identification of its interacting proteins through affinity purification techniques. nih.govsigmaaldrich.compromegaconnections.com

Photo-crosslinking Probes: Incorporating a photo-activatable cross-linking group into the this compound structure would enable the covalent capture of its binding partners upon UV irradiation, facilitating their identification by mass spectrometry. nih.govnih.gov

These chemical biology tools would be invaluable for dissecting the molecular mechanisms of action of inosine and its analogs.

Probe TypeApplicationResearch Goal
Fluorescent Live-cell imagingVisualize cellular uptake and localization.
Biotinylated Affinity purificationIsolate and identify interacting proteins. nih.govsigmaaldrich.compromegaconnections.com
Photo-crosslinking Covalent capture of binding partnersIdentify direct molecular targets. nih.govnih.gov

Potential Applications in Nucleic Acid-Based Therapeutics and Diagnostics

The field of nucleic acid-based therapeutics, including antisense oligonucleotides, siRNAs, and mRNA vaccines, is rapidly expanding. The incorporation of modified nucleosides is a key strategy for improving the efficacy and safety of these therapies. nih.gov

While this compound is a precursor, the inosine it can be converted to has significant potential in this area:

Antisense and siRNA Therapies: Inosine can form wobble base pairs with adenosine (B11128), cytosine, and uridine (B1682114). This property could be exploited in the design of antisense oligonucleotides or siRNAs that can target multiple variants of a gene or a viral RNA. The acetylated form could serve as a protected phosphoramidite (B1245037) for solid-phase oligonucleotide synthesis.

mRNA Therapeutics: The inclusion of modified nucleosides in mRNA vaccines has been shown to reduce their immunogenicity and improve their translational efficiency. researchgate.net Investigating the impact of inosine incorporation on mRNA vaccine performance is a promising area of research.

Aptamer Development: Aptamers are short, single-stranded nucleic acid molecules that can bind to specific targets with high affinity and specificity. The unique base-pairing properties of inosine could be leveraged to create aptamers with novel binding capabilities.

Diagnostic Applications: Inosine-containing oligonucleotides could be developed as probes for the detection of specific RNA sequences in diagnostic assays. The ability of inosine to bind to multiple bases could be advantageous for detecting polymorphic sequences.

The versatility of this compound as a synthetic building block will be crucial for accessing the inosine-modified oligonucleotides needed for these therapeutic and diagnostic applications.

Q & A

Q. How can reaction conditions be optimized for selective deprotection of acetyl groups in this compound?

  • Methodology : Triethylamine-catalyzed methanolysis in aqueous medium achieves selective deprotection. Kinetic studies (Table 1, ) show 100% conversion at 50°C in 6 hours. Monitor reaction progress via TLC and quantify intermediates using LC-MS. Adjust solvent polarity (e.g., water:methanol ratios) to favor regioselective cleavage of 2'- or 3'-acetyl groups .

Q. What mechanistic insights explain the reactivity of this compound with phosphoryl chloride?

  • Methodology : Under POCl₃ and organic bases (e.g., triethylamine), the compound undergoes chlorination at the 2- and 6-positions of the purine ring. Use ¹H NMR to track disappearance of H2 (δ8.11) and H8 (δ8.31) signals, replaced by dichloropurine derivatives. Control moisture rigorously to avoid competing hydrolysis pathways .

Q. How do discrepancies in reported melting points (234–236°C) arise, and how should they be addressed experimentally?

  • Methodology : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and powder X-ray diffraction (PXRD) to assess crystallinity. Re-crystallize from anhydrous ethanol and compare melting ranges with literature ( : 234–236°C) .

Q. What strategies validate the purity of this compound in oligoribonucleotide synthesis?

  • Methodology : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 260 nm. Purity thresholds (>98%) are critical for coupling efficiency in solid-phase synthesis. Quantify residual acetylated byproducts via LC-MS (m/z 394.34 for parent ion) .

Data Analysis and Interpretation

Q. How can researchers resolve contradictions in solvolysis rate data for this compound?

  • Methodology : Compare kinetic data (e.g., Table 1, ) with computational models (DFT calculations for transition states). Replicate experiments under controlled humidity and temperature. Use statistical tools (e.g., ANOVA) to assess variability between batches or catalysts .

Q. What criteria define a robust research question for studying acetylated nucleoside derivatives?

  • Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Feasible: "How does solvent polarity influence regioselective acetylation?"
  • Novel: "Does this compound exhibit base-pairing perturbations in RNA duplexes?"
    Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₆H₁₈N₄O₈
Molecular Weight394.34 g/mol
Melting Point234–236°C
TLC Rf (CH₂Cl₂:MeOH 9:1)0.54
¹H NMR (CDCl₃) δ H88.31 (s)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.